molecular formula C9H13ClN2 B1522356 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole CAS No. 1260659-19-5

3-(chloromethyl)-1-cyclopentyl-1H-pyrazole

Cat. No. B1522356
CAS RN: 1260659-19-5
M. Wt: 184.66 g/mol
InChI Key: AVXQYBVQSTYEEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotations. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Scientific Research Applications

Synthesis and Functionalization

  • New Synthesis Methods : A study describes the synthesis of pyrazoles featuring a functionalized side chain attached to carbon 3 and varying alkyl and aryl substituents attached to carbon 5, starting by coupling protected alkynols with acid chlorides to form alkynyl ketones, which react with hydrazine to form the pyrazole nucleus. Subsequent steps yield 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles, serving as precursors for further functionalization (Grotjahn et al., 2002).

Medicinal Chemistry Applications

  • Catalytic Arylation : A robust protocol for Pd(II)-catalyzed C-3 arylation of indazoles and pyrazoles, including those derived from 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole, demonstrates its utility in synthesizing compounds with potential pharmaceutical applications (Ye et al., 2013).

  • Anticancer and Antimalarial Agents : Complexes of platinum(II) and palladium(II) with ligands derived from pyrazole, including 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole derivatives, have been evaluated for their in vitro antimalarial and cytotoxic activities, revealing potential as new families of anticancer agents (Quirante et al., 2011).

Organic Chemistry and Catalysis

  • Pyrazoline Synthesis : The compound serves as a building block in the synthesis of pyrazolines and pyrazoles, important heterocycles in organic synthesis and medicinal chemistry. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve how the compound interacts with biological systems or processes .

Safety and Hazards

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, and disposal methods .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method .

properties

IUPAC Name

3-(chloromethyl)-1-cyclopentylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXQYBVQSTYEEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258114
Record name 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260659-19-5
Record name 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260659-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-(chloromethyl)-1-cyclopentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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